
N-Methoxy-N,2,4,4-tetramethylcyclohex-1-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N,2,4,4-tetramethylcyclohex-1-enecarboxamide involves the reaction of appropriate starting materials under specific conditions. One proposed synthetic route includes the reaction of 1,1,5,5-tetramethyl-2-(1-methylethenyl)cyclohexane with methoxyamine. The reaction is typically carried out in the presence of solvents such as dichloromethane or ethyl acetate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N,2,4,4-tetramethylcyclohex-1-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
N-Methoxy-N,2,4,4-tetramethylcyclohex-1-enecarboxamide has various scientific research applications, including:
Biology: The compound may be used in biological studies to investigate its effects on biological systems.
Industry: Utilized in the production of materials with specific properties, such as synthetic elastomers.
Mechanism of Action
The mechanism of action of N-Methoxy-N,2,4,4-tetramethylcyclohex-1-enecarboxamide involves its interaction with molecular targets and pathways within a system.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-methoxyacetamide: A compound with a similar structure but different functional groups.
N-(4-methoxy-2-nitrophenyl)acetamide: Another structurally related compound with different substituents.
Uniqueness
N-Methoxy-N,2,4,4-tetramethylcyclohex-1-enecarboxamide is unique due to its specific structure, which includes a methoxy group and multiple methyl groups on a cyclohexene ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-methoxy-N,2,4,4-tetramethylcyclohexene-1-carboxamide |
InChI |
InChI=1S/C12H21NO2/c1-9-8-12(2,3)7-6-10(9)11(14)13(4)15-5/h6-8H2,1-5H3 |
InChI Key |
JQJMJBBWKXBYCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC(C1)(C)C)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


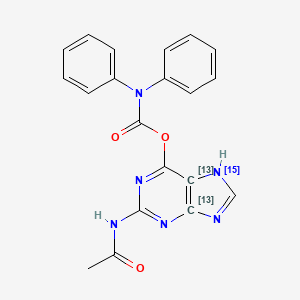
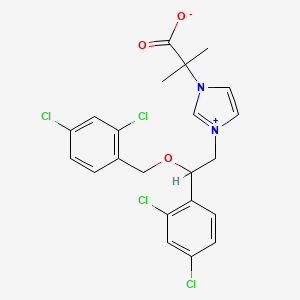

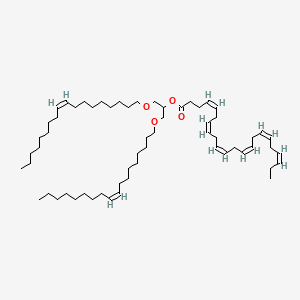
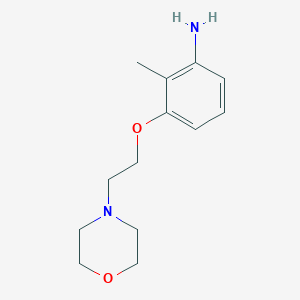
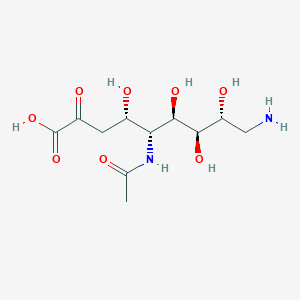

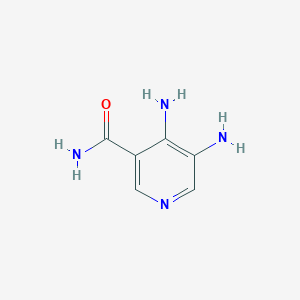
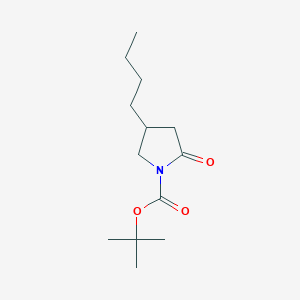
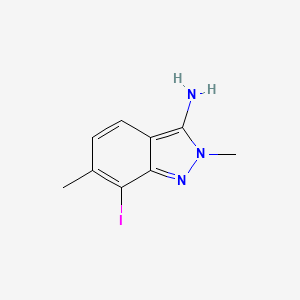
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)


